![molecular formula C16H16N4O B2547063 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide CAS No. 1796964-36-7](/img/structure/B2547063.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing compounds have been synthesized for potential applications in treating cancer and infections. These compounds, including derivatives of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide, have shown inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, their antimicrobial activity was evaluated, suggesting their potential as antitumor and antimicrobial agents (Riyadh, 2011).
Phosphodiesterase Inhibition for Neurodegenerative Diseases
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, related to this compound, has explored their use as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors show promise for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development (Li et al., 2016).
cGMP Phosphodiesterase Inhibition for Cardiovascular Diseases
6-Phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase, with potential applications in treating cardiovascular diseases. These compounds have shown enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, suggesting their utility in cardiovascular therapy (Dumaitre & Dodic, 1996).
Anticancer and Anti-inflammatory Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity against various cell lines, demonstrating significant potential as anticancer agents. Moreover, some of these compounds exhibited high antimicrobial and antioxidant activities, indicating their broader pharmacological applications (Farag & Fahim, 2019).
Novel Fluorescent Probes
3-Formylpyrazolo[1,5- a]pyrimidines have been utilized as strategic intermediates for the preparation of novel functional fluorophores. These compounds, derived from reactions involving this compound derivatives, exhibited significant fluorescence and quantum yields, suggesting their potential use as fluorescent probes for biological and environmental detection (Castillo et al., 2018).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science . Their significant photophysical properties, anticancer potential, and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to fully elucidate the specific interactions and resulting changes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide . .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-9-15-17-10-14(11-20(15)19-12)18-16(21)8-7-13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCURPDJRFCEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
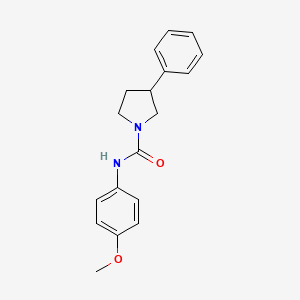
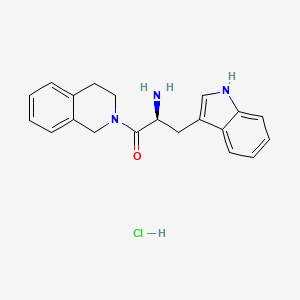
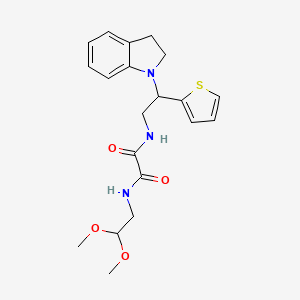
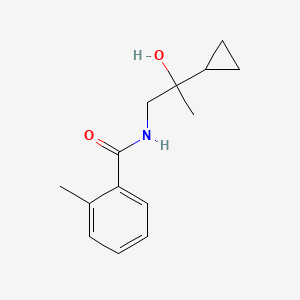
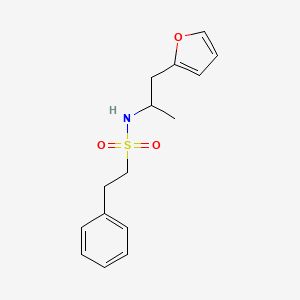
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
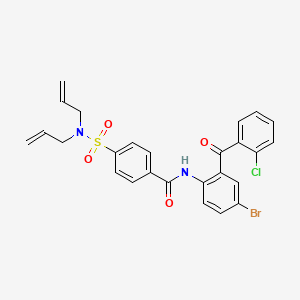
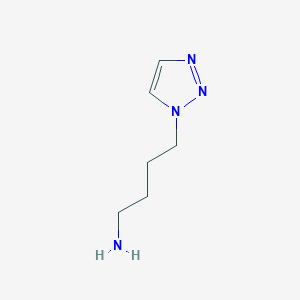
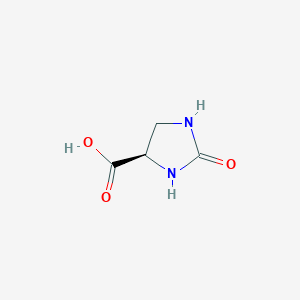
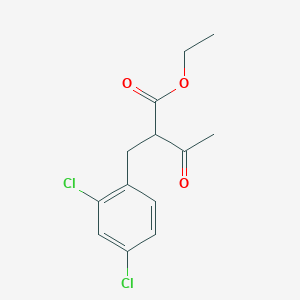
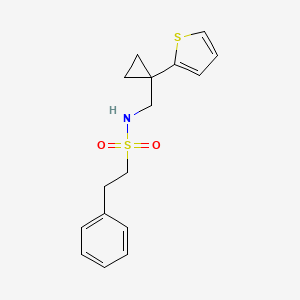
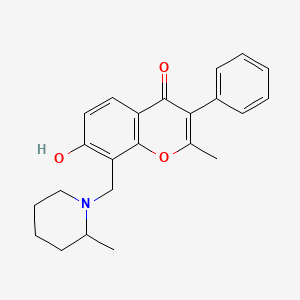
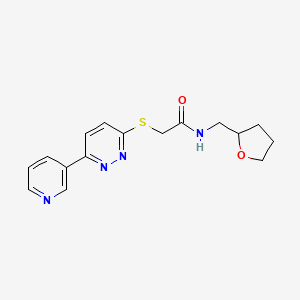
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547003.png)
